2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a combination of bromine, methoxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Bromination: Introduction of a bromine atom to the phenoxy ring.
Methoxylation: Addition of methoxy groups to the phenoxy ring.
Hydrazide Formation: Reaction of the intermediate with hydrazine to form the acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods often utilize automated systems to precisely control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of the compound to remove oxygen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2-methoxyphenoxy)acetohydrazide: Lacks the ethylidene group.
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide: Lacks the bromo and methoxy groups on the phenoxy ring.
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H19BrN2O4 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C18H19BrN2O4/c1-12(13-4-7-15(23-2)8-5-13)20-21-18(22)11-25-16-9-6-14(19)10-17(16)24-3/h4-10H,11H2,1-3H3,(H,21,22)/b20-12+ |
InChI Key |
CDXPWNRBPHTBBM-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)OC)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Br)OC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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